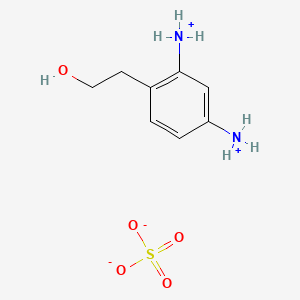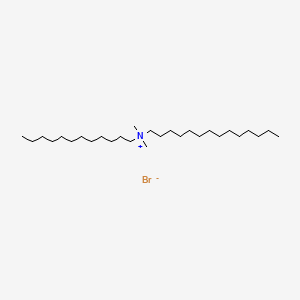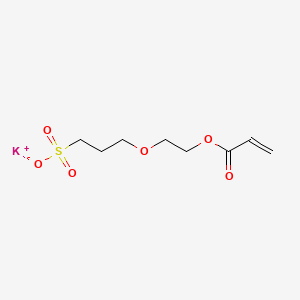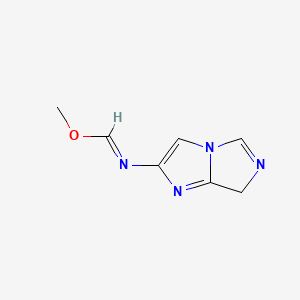
Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a formylating agent in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Applications De Recherche Scientifique
Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and agrochemicals.
Imidazo[1,5-a]pyrimidine: Evaluated for its potential as a therapeutic agent in various diseases.
Imidazo[1,2-a]quinoxaline: Studied for its anticancer and neuroprotective properties.
Uniqueness
Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate stands out due to its unique imidazole-based structure, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
88945-42-0 |
|---|---|
Formule moléculaire |
C7H8N4O |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
methyl (1E)-N-(7H-imidazo[1,2-c]imidazol-2-yl)methanimidate |
InChI |
InChI=1S/C7H8N4O/c1-12-5-9-6-3-11-4-8-2-7(11)10-6/h3-5H,2H2,1H3/b9-5+ |
Clé InChI |
CENPLUKSYZEJLB-WEVVVXLNSA-N |
SMILES isomérique |
CO/C=N/C1=CN2C=NCC2=N1 |
SMILES canonique |
COC=NC1=CN2C=NCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


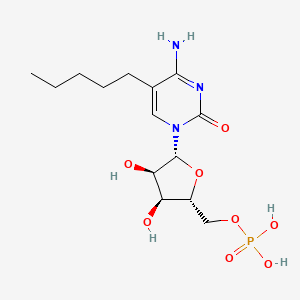
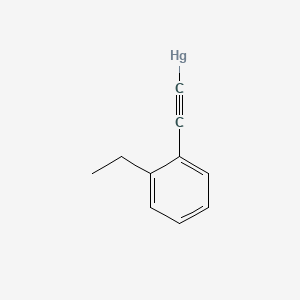




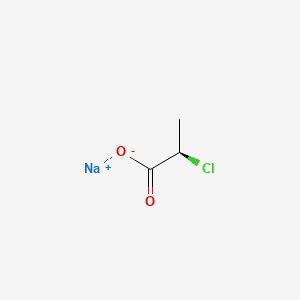



![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
